molecular formula C20H22N2O4 B6638531 2-pyridin-3-yloxy-N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-ylacetamide

2-pyridin-3-yloxy-N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-ylacetamide

Cat. No.: B6638531
M. Wt: 354.4 g/mol
InChI Key: VHRWMNXPYKUVDY-UHFFFAOYSA-N
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Description

2-pyridin-3-yloxy-N-spiro[3,4-dihydrochromene-2,4’-oxane]-4-ylacetamide is a complex organic compound that features a spirocyclic structure

Properties

IUPAC Name

2-pyridin-3-yloxy-N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4/c23-19(14-25-15-4-3-9-21-13-15)22-17-12-20(7-10-24-11-8-20)26-18-6-2-1-5-16(17)18/h1-6,9,13,17H,7-8,10-12,14H2,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHRWMNXPYKUVDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12CC(C3=CC=CC=C3O2)NC(=O)COC4=CN=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-pyridin-3-yloxy-N-spiro[3,4-dihydrochromene-2,4’-oxane]-4-ylacetamide typically involves multiple steps, starting with the preparation of the spirocyclic core. One common method involves the reaction of a chromene derivative with an oxane derivative under specific conditions to form the spirocyclic structure. The pyridin-3-yloxy group is then introduced through a nucleophilic substitution reaction, followed by the acetamide group through an amide coupling reaction. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve scalability. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, can also be incorporated to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-pyridin-3-yloxy-N-spiro[3,4-dihydrochromene-2,4’-oxane]-4-ylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups, resulting in a variety of derivatives.

Scientific Research Applications

2-pyridin-3-yloxy-N-spiro[3,4-dihydrochromene-2,4’-oxane]-4-ylacetamide has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a therapeutic agent due to its unique chemical structure and biological activities.

    Industry: The compound is used in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 2-pyridin-3-yloxy-N-spiro[3,4-dihydrochromene-2,4’-oxane]-4-ylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    Spiropyrans: These compounds share a similar spirocyclic structure and are known for their photochromic properties.

    Spirooxindoles: These compounds also feature a spirocyclic core and are studied for their biological activities.

Uniqueness

2-pyridin-3-yloxy-N-spiro[3,4-dihydrochromene-2,4’-oxane]-4-ylacetamide is unique due to its specific combination of functional groups and spirocyclic structure, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications.

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